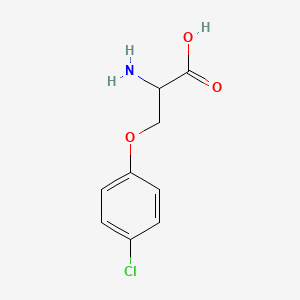

O-(4-Chlorophenyl)-D-serine

Beschreibung

Contextualization within O-Substituted Amino Acid Chemistry

The synthesis and study of O-substituted amino acids, such as O-(4-Chlorophenyl)-D-serine, are a significant area of focus in medicinal and synthetic chemistry. nih.govresearchgate.netbohrium.com These modifications allow for the exploration of structure-activity relationships and the development of compounds with novel biological activities. The introduction of various substituents on the oxygen atom of serine or threonine can lead to derivatives with diverse applications, from their use in peptide synthesis to the creation of unique pharmacological probes. rsc.org The synthesis of such analogues often involves sophisticated chemical strategies to achieve the desired stereochemistry and purity. nih.govresearchgate.netbohrium.com

Rationale for Investigating Modified D-Serine Analogues

D-serine itself is a crucial co-agonist at the glycine (B1666218) site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. nih.govfrontiersin.orgnih.gov Altered levels of D-serine have been implicated in various neuropsychiatric disorders, making the NMDA receptor a significant therapeutic target. nih.govfrontiersin.orgnih.gov The rationale for creating and studying modified D-serine analogues like O-(4-Chlorophenyl)-D-serine stems from several key objectives:

Probing the NMDA Receptor Binding Pocket: By introducing a bulky, halogenated phenyl group, researchers can investigate the steric and electronic requirements of the glycine binding site on the NMDA receptor. This can provide valuable insights into the receptor's structure and function.

Modulating Pharmacokinetic Properties: The chlorophenyl group can alter the compound's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier, potentially leading to a different pharmacological profile compared to D-serine.

Developing Novel Pharmacological Tools: Modified analogues may act as agonists, partial agonists, or antagonists at the NMDA receptor, providing a range of tools to dissect the receptor's role in various physiological and pathological processes. google.com

Overview of Potential Academic Research Directions

The unique structure of O-(4-Chlorophenyl)-D-serine opens up several avenues for academic research. Investigations could focus on its synthesis, its interaction with the NMDA receptor, and its effects in cellular and in vivo models of neurological function and disease. Potential research directions include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to O-(4-Chlorophenyl)-D-serine and its enantiomers. nih.govresearchgate.netbohrium.com Thorough characterization would involve techniques like NMR spectroscopy and mass spectrometry. researchgate.net

In Vitro Pharmacology: Characterizing the binding affinity and functional activity of the compound at the NMDA receptor and other potential targets using electrophysiological and biochemical assays. nih.gov

Cellular and Molecular Neuroscience: Investigating the effects of the compound on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), in neuronal cultures. chemfaces.com

In Vivo Studies: Examining the behavioral effects of the compound in animal models of learning, memory, and neurological disorders. examine.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10ClNO3 |

|---|---|

Molekulargewicht |

215.63 g/mol |

IUPAC-Name |

2-amino-3-(4-chlorophenoxy)propanoic acid |

InChI |

InChI=1S/C9H10ClNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |

InChI-Schlüssel |

NEADGQMLXGPJDH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OCC(C(=O)O)N)Cl |

Herkunft des Produkts |

United States |

Synthetic Strategies and Stereochemical Control for O 4 Chlorophenyl D Serine

Methodologies for O-Functionalization of Serine Derivatives

The introduction of substituents at the hydroxyl group of serine is a key step in the synthesis of O-(4-Chlorophenyl)-D-serine and its analogs. This process, known as O-functionalization, can be achieved through various chemical strategies, primarily involving etherification and esterification reactions.

Strategies for Etherification and Esterification of Serine Hydroxyl Groups

Etherification is the formation of an ether linkage (C-O-C) and is a direct method for producing O-aryl serine derivatives. One common approach is the Chan-Lam cross-coupling reaction, which involves the copper-mediated reaction of a serine derivative with a boronic acid. For instance, the O-arylation of Boc-L-Ser-OMe has been successfully achieved using arylboronic acids or aryltrifluoroborates under benign conditions. acs.org This method is advantageous as it often proceeds at room temperature in an open flask. acs.org However, traditional methods for O-arylation, such as nucleophilic aromatic substitution, are often limited by the requirement of strong bases and specific substrates like 1-fluoro-2-nitrobenzene. acs.org The Mitsunobu reaction offers an alternative, but it can result in lower yields and requires triphenylphosphine, which can complicate product purification. acs.org

Esterification , the formation of an ester linkage (R-COO-R'), is another important O-functionalization strategy. The Fischer esterification is a classic method, though more modern and milder techniques are often preferred to avoid harsh acidic conditions that can compromise sensitive functional groups. organic-chemistry.org For example, the preparation of the methyl ester of L-serine can be accomplished using thionyl chloride followed by deprotection of the amine group. researchgate.net Site-selective acylation of the β-hydroxyl group of serine can be achieved using metal-template-driven methods, such as employing pyridine ketoxime esters as acylating reagents in the presence of a copper catalyst. nih.gov This allows for the selective modification of the serine hydroxyl group even in the presence of other hydroxyl groups, as demonstrated in the modification of glycopeptides. nih.gov

| Reaction Type | Key Reagents/Catalysts | Advantages | Limitations | Reference |

| Etherification (Chan-Lam) | Copper catalysts, Arylboronic acids/Aryltrifluoroborates | Mild conditions, High functional group tolerance | Substrate specificities can occur | acs.org |

| Etherification (SNAr) | Strong bases (e.g., NaH), Activated aryl halides | Established methodology | Harsh conditions, Limited substrate scope | acs.org |

| Etherification (Mitsunobu) | Triphenylphosphine, Diethyl azodicarboxylate | Broad applicability | Byproduct removal can be challenging | acs.org |

| Esterification | Acid catalysts (e.g., H2SO4), Thionyl chloride | Simple and direct | Harsh conditions can cause side reactions | organic-chemistry.orgresearchgate.net |

| Site-Selective Acylation | Pyridine ketoxime esters, CuOTf | High selectivity for β-hydroxyl group | May require specific directing groups | nih.gov |

Application of Photoinduced Decarboxylative Radical Reactions in O-Alkylation

A more recent and innovative approach to O-alkylation of serine derivatives involves photoinduced decarboxylative radical reactions. This method utilizes an organic photocatalyst to generate radicals from serinyl acetic acids under mild conditions, which can then react to form O-alkylated products. researchgate.netacs.orgu-fukui.ac.jp A significant advantage of this technique is that it proceeds without racemization at the α-chiral center of serine, a crucial aspect for maintaining the desired D-configuration. researchgate.netacs.org This metal-free approach avoids the need for harsh bases or heating, making it compatible with a wider range of functional groups. researchgate.net The process involves a single-electron transfer promoted generation of aryl radicals via decarboxylation. researchgate.net This strategy has been successfully applied to the O-methylation and O-benzylation of serine derivatives. acs.org

Control of D-Configuration and Chiral Purity in Synthesized Analogues

Ensuring the correct stereochemistry, specifically the D-configuration, and high chiral purity is paramount in the synthesis of O-(4-Chlorophenyl)-D-serine. This is achieved through enantioselective synthesis or by resolving racemic mixtures.

Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce the desired stereoisomer directly. This can be accomplished by using chiral starting materials or chiral catalysts. For instance, the synthesis of chiral furan amino acid analogues of D-serine has been achieved starting from D-xylose, yielding the product in an enantiomerically pure form. researchgate.net Enzymatic methods also offer a powerful tool for enantioselective synthesis. For example, ω-transaminases can be used for the synthesis of various D-amino acids, including D-serine, with high enantiomeric excess (>99%) and conversion yields. nih.gov Another enzymatic approach is the "hydantoinase process," a multi-enzymatic system that can produce various D-amino acids with high yield and enantioselectivity on an industrial scale. nih.gov

Methods for Chiral Resolution of Racemic Intermediates

When a synthetic route produces a racemic mixture (an equal mixture of D- and L-enantiomers), a chiral resolution step is necessary to isolate the desired D-enantiomer. A common method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Kinetic resolution is another strategy where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. For chiral resolutions of racemic mixtures, the theoretical yield is limited to 50%. However, this can be increased to 100% by integrating a racemization step for the undesired enantiomer. researchgate.net Dynamic kinetic resolution combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer.

| Method | Principle | Key Features | Reference |

| Enantioselective Synthesis | Direct formation of the desired stereoisomer using chiral auxiliaries, catalysts, or starting materials. | High efficiency, avoids loss of material. | Development of suitable methods can be challenging. |

| Crystallization of Diastereomeric Salts | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Well-established and widely used technique. | Can be laborious and dependent on finding a suitable resolving agent. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Can be highly selective. | Maximum theoretical yield is 50% without racemization. |

| Dynamic Kinetic Resolution | Combination of kinetic resolution with in-situ racemization of the undesired enantiomer. | Theoretical yield can reach 100%. | Requires a compatible racemization process. |

Advanced Chemical Characterization Techniques for O-(4-Chlorophenyl)-D-serine

The structural confirmation and purity assessment of O-(4-Chlorophenyl)-D-serine rely on a combination of advanced spectroscopic and analytical techniques.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy is employed to identify the presence of key functional groups in the molecule, such as the carboxylic acid (C=O and O-H stretching), the amine (N-H stretching and bending), and the aromatic ring (C=C stretching). researchgate.net

X-ray Crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline sample. This technique can confirm the stereochemistry at the chiral center and provide detailed bond lengths and angles. mdpi.com

Chiral Chromatography , particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is essential for determining the enantiomeric purity of the synthesized O-(4-Chlorophenyl)-D-serine. This technique separates the D- and L-enantiomers, allowing for the quantification of the enantiomeric excess (ee).

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Presence of functional groups. |

| X-ray Crystallography | Absolute three-dimensional structure and stereochemistry. |

| Chiral HPLC | Enantiomeric purity and ratio of D- and L-enantiomers. |

Molecular and Cellular Biological Activity Profiling of O 4 Chlorophenyl D Serine

Investigation of N-Methyl-D-Aspartate Receptor (NMDAR) Co-agonist Properties

The N-methyl-D-aspartate receptor is a critical component in excitatory synaptic transmission, and its function relies on the binding of both glutamate (B1630785) and a co-agonist. nih.govbiorxiv.orgnih.gov The co-agonist binding location, often referred to as the "glycine site" or Glycine (B1666218) B site, can be occupied by either glycine or D-serine. nih.govnih.govnih.gov Activation of the NMDAR is essential for synaptic plasticity, learning, and memory. bbrfoundation.orgfrontiersin.orgnih.gov

Ligand Binding Dynamics at the Glycine B Site

There is no specific data available regarding the binding affinity, kinetics, or dynamics of O-(4-Chlorophenyl)-D-serine at the NMDAR glycine site. Research on the parent compound, D-serine, shows it is a potent agonist at this site, often more so than glycine itself. google.comfrontiersin.org Studies on other derivatives could theoretically provide a basis for predicting the behavior of the 4-chlorophenyl group, but direct experimental data for O-(4-Chlorophenyl)-D-serine is absent.

Functional Modulation of NMDAR-Mediated Electrophysiological Responses

No studies were found that document the effects of O-(4-Chlorophenyl)-D-serine on NMDAR-mediated electrophysiological responses, such as long-term potentiation (LTP) or long-term depression (LTD). Such studies are crucial for understanding a compound's functional impact as an agonist, partial agonist, or antagonist. For D-serine, its presence is vital for inducing NMDAR-dependent synaptic plasticity. biorxiv.orgfrontiersin.orgmdpi.com

Interactions with Endogenous Amino Acid Metabolic Enzymes

The cellular levels of D-serine are tightly regulated by specific enzymes, primarily D-amino acid oxidase (DAAO) for degradation and serine racemase (SR) for synthesis and degradation. google.comnih.govnih.gov

Potential as a Substrate or Inhibitor of D-Amino Acid Oxidase (DAAO)

There is no information available on whether O-(4-Chlorophenyl)-D-serine acts as a substrate or an inhibitor for D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, and is a key regulator of its levels in the brain and periphery. nih.govnih.govuniprot.org Inhibition of DAAO is a therapeutic strategy being explored to increase endogenous D-serine levels. psychiatrist.comresearchgate.net Without experimental data, the metabolic fate of O-(4-Chlorophenyl)-D-serine in relation to DAAO remains unknown.

Modulatory Effects on Serine Racemase (SR) Activity and Expression

No data exists concerning the modulatory effects of O-(4-Chlorophenyl)-D-serine on the activity or expression of serine racemase (SR). SR is the enzyme responsible for synthesizing D-serine from L-serine. nih.govmdpi.com It also possesses an elimination activity that can degrade D-serine, making it a pivotal regulator of D-serine homeostasis, particularly in brain regions with low DAAO expression. nih.govnih.gov The interaction, if any, between O-(4-Chlorophenyl)-D-serine and this enzyme has not been documented.

Assessment of Impact on Other Receptor Systems and Signaling Pathways

A comprehensive understanding of a compound's pharmacology requires screening for off-target effects. No receptor profiling or broad pharmacological screening data for O-(4-Chlorophenyl)-D-serine could be located. Such an assessment would be necessary to determine its selectivity and potential for unintended biological activities.

Cellular Apoptosis and Proliferation Modulation

There is no available research on the effects of O-(4-Chlorophenyl)-D-serine on cellular apoptosis or proliferation.

Analysis of Signaling Pathways Involved in Cellular Viability

There is no available research on the signaling pathways modulated by O-(4-Chlorophenyl)-D-serine that are involved in cellular viability.

Role in Reactive Oxygen Species (ROS) Generation or Scavenging

There is no available research on the role of O-(4-Chlorophenyl)-D-serine in the generation or scavenging of reactive oxygen species.

Mechanistic Elucidation in Preclinical Biological Systems

Neurobiological Mechanisms

The compound's effects are most prominently observed through its interaction with the machinery of neuronal communication, particularly those systems modulated by D-serine.

Impact on Glutamatergic Neurotransmission and Synaptic Plasticity

Glutamatergic neurotransmission, the primary mode of excitatory signaling in the brain, is critically dependent on the activation of N-methyl-D-aspartate receptors (NMDARs). plos.org The activation of these receptors is a cornerstone of synaptic plasticity, the cellular mechanism believed to underlie learning and memory. nih.govplos.org NMDARs are unique in that they require the binding of both the principal neurotransmitter, glutamate (B1630785), and a co-agonist to become fully active. plos.org

In many regions of the forebrain, D-serine is recognized as the primary endogenous co-agonist for synaptic NMDARs. plos.orgjneurosci.org Its availability in the synaptic cleft directly modulates the level of NMDAR activation and, consequently, the threshold for inducing synaptic plasticity. nih.govjneurosci.org Studies using enzymatic degradation of endogenous D-serine have demonstrated a significant reduction in NMDAR-mediated currents, which in turn impairs synaptic plasticity in brain areas such as the hippocampus and prefrontal cortex. plos.org The presence of D-serine is therefore essential for many forms of NMDAR-dependent synaptic modifications. nih.gov O-(4-Chlorophenyl)-D-serine, as a structural analog, is investigated for its potential to competitively or allosterically modulate the D-serine binding site on the NMDAR, thereby influencing glutamatergic signaling and synaptic plasticity.

Modulation of Long-Term Potentiation (LTP) Processes

Long-Term Potentiation (LTP) is a well-studied form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation. researchgate.netnih.gov The induction of the most common form of LTP is critically dependent on the influx of calcium through NMDARs. researchgate.netnih.gov Given that D-serine is the key co-agonist for these receptors, its presence is a prerequisite for LTP induction at many synapses. jneurosci.orgresearchgate.net

Research has shown that the release of D-serine from astrocytes, a type of glial cell, can control the induction of LTP at nearby synapses. researchgate.netnih.gov Clamping calcium levels within an individual astrocyte, which prevents gliotransmitter release, can block LTP induction, and this blockade can be rescued by the external application of D-serine. researchgate.netnih.gov This highlights a direct link between glial D-serine release, NMDAR activation, and the capacity for synaptic strengthening. researchgate.net Furthermore, studies have demonstrated that constitutive, or baseline, release of D-serine from astrocytes is necessary to maintain the conditions required for LTP. nih.gov By potentially interfering with D-serine's binding to the NMDAR, O-(4-Chlorophenyl)-D-serine is a valuable tool for exploring the precise contribution of co-agonist site occupancy to the complex processes of LTP induction and maintenance.

Role in Glial-Neuronal Metabolic Crosstalk and Gliotransmission

The brain functions through a close, symbiotic relationship between neurons and glial cells. frontiersin.orgnih.gov This "glial-neuronal crosstalk" involves complex metabolic and signaling exchanges. frontiersin.orgnih.gov Astrocytes, in particular, play a vital role in synaptic function through a process known as gliotransmission, which is the regulated release of neuroactive substances, or "gliotransmitters," such as glutamate, ATP, and D-serine. nih.govfrontiersin.orgtandfonline.com

D-serine signaling is a classic example of this crosstalk. Astrocytes synthesize L-serine from glucose and can export it to neurons. nih.gov Neurons then take up this L-serine and use the enzyme serine racemase to produce D-serine, which is subsequently released to act on synaptic NMDARs. nih.gov Alternatively, astrocytes themselves can synthesize and release D-serine in a calcium-dependent manner, directly modulating nearby synapses. jneurosci.orgresearchgate.net This glial control of D-serine levels is crucial for regulating NMDAR activity and synaptic plasticity. jneurosci.org The metabolic support from astrocytes fuels the neuronal synthesis of D-serine, illustrating a tight coupling between glial metabolism and neuronal function. nih.gov

General Cellular Metabolic Perturbations

Beyond the synapse, O-(4-Chlorophenyl)-D-serine has implications for fundamental cellular metabolic processes, primarily through its interaction with serine transport and interconnected pathways.

Influence on L-Serine and D-Serine Transport Mechanisms

The concentration of D-serine in the synaptic cleft and within cells is tightly regulated by specific transport proteins. plos.orgnih.gov Understanding these transporters is key to understanding D-serine homeostasis. Several amino acid transporters have been identified that mediate the flux of D-serine and its precursor, L-serine. The primary transporters involved are the Alanine-Serine-Cysteine Transporters (ASCTs), specifically ASCT1 (SLC1A4) and ASCT2 (SLC1A5). plos.orgelifesciences.orgmdpi.com

These transporters are sodium-dependent and can move D-serine across the cell membrane. plos.orgnih.gov Studies in cultured astrocytes have confirmed that D-serine uptake is mediated by both ASCT1 and ASCT2. plos.org These transporters also facilitate hetero-exchange, meaning they can import one amino acid while exporting another. plos.org For instance, the addition of extracellular D-serine can cause a robust efflux of intracellular L-serine, and conversely, physiological levels of L-serine can induce the release of D-serine from astrocytes. nih.gov This transport mechanism reveals a dynamic interplay that controls the availability of D-serine for neuromodulation. nih.gov O-(4-Chlorophenyl)-D-serine is studied for its capacity to inhibit or compete for these transport sites, thereby altering the intracellular and extracellular balance of both D- and L-serine.

Table 1: Key Transporters of D-Serine

| Transporter | Gene Name | Key Characteristics | Role in D-Serine Homeostasis |

| ASCT1 | SLC1A4 | Sodium-dependent transporter for small neutral amino acids. plos.orgelifesciences.org | Mediates D-serine uptake and release in astrocytes, contributing to the regulation of extracellular D-serine levels. plos.orgmdpi.com |

| ASCT2 | SLC1A5 | Sodium-dependent transporter with a preference for neutral amino acids. plos.orgelifesciences.org | A primary transporter for D-serine in astrocytes and other cells; facilitates both uptake and hetero-exchange with other amino acids. plos.orgelifesciences.org |

| asc-1 | SLC7A10 | Sodium-independent neutral amino acid exchanger. plos.org | Contributes to the transport of D-serine, particularly in sodium-independent exchange processes. plos.org |

Effects on One-Carbon Metabolism and Related Pathways

Serine metabolism is intrinsically linked to one-carbon metabolism, a fundamental set of biochemical reactions essential for life. nih.govnih.gov This pathway uses one-carbon units, primarily donated by L-serine, for the synthesis of nucleotides (purines and thymidine), the regulation of methylation reactions, and the production of antioxidants like glutathione. nih.govresearchgate.net

The enzyme serine hydroxymethyltransferase (SHMT) plays a central role by converting L-serine to glycine (B1666218), simultaneously transferring its beta-carbon to tetrahydrofolate, thus creating 5,10-methylenetetrahydrofolate. nih.govresearchgate.net This molecule is a key entry point into the folate cycle of one-carbon metabolism. researchgate.net Recent research indicates that D-serine can interfere with this process by competing with L-serine for transport into the mitochondria, where a key isoform of SHMT (SHMT2) is located. biorxiv.org By restraining the mitochondrial import of L-serine, high levels of intracellular D-serine can effectively suppress one-carbon metabolism, which can inhibit cell proliferation. biorxiv.org Compounds like Boc-D-threo-3-(4-chlorophenyl)serine, which is structurally related to O-(4-Chlorophenyl)-D-serine, have been studied as inhibitors of serine hydroxymethyltransferase, suggesting that such derivatives can directly perturb the enzymatic machinery of one-carbon metabolism. smolecule.com

Structure Activity Relationship Sar Investigations of O 4 Chlorophenyl D Serine Analogues

Impact of O-Substituent Variations on Biological Efficacy

Influence of Halogenation Pattern on the Phenyl Moiety

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. In the context of O-aryl-D-serine analogues, the type of halogen and its position on the phenyl ring can have a profound impact on biological efficacy.

Research on various aryl-substituted compounds demonstrates that halogenation can be a pivotal factor in determining biological strength. For instance, in some series of heterocyclic compounds, a small halogen substituent like a 4-fluoro group can induce excellent activity. nih.govmdpi.com Conversely, larger halogens such as chloro and bromo atoms, or more complex groups like trifluoromethyl, can sometimes lead to a significant decrease in activity. nih.govmdpi.com In one study of thiazole (B1198619) derivatives, compounds with a 4-fluoro substituent showed high activity, while those with 4-chloro or 5-chloro groups had diminished efficacy. nih.govmdpi.com The position of the halogen is also crucial; studies on other classes of compounds, such as aminopyrazole derivatives, have shown that moving a fluoro-substituent from the para to the meta or ortho position can result in a decrease in inhibitory potency. acs.org

The observed SAR for halogenated analogues often relates to the specific interactions within the target's binding pocket. For example, in studies of JNK3 inhibitors, the difference in activity between halogen-substituted compounds was attributed to potential fluorine-bonding interactions within the receptor. acs.org

Table 1: Illustrative Impact of Halogenation on Biological Activity in an Analogue Series Note: This table is a representative example based on general SAR principles and does not represent specific data for O-(4-Chlorophenyl)-D-serine.

| Analogue Substituent | Relative Potency | Rationale |

| 4-Fluoro | High | Small size and favorable electronic properties for binding. nih.govmdpi.com |

| 4-Chloro | Moderate to Low | Increased size may create steric hindrance in the binding pocket. nih.govmdpi.com |

| 4-Bromo | Low | Larger size significantly reduces binding affinity. nih.gov |

| 2-Chloro | Low | Ortho substitution can cause steric clashes and alter the required conformation for binding. acs.orgacs.org |

Effects of Phenyl Ring Substituent Position on Pharmacological Profiles

The position of a substituent on the phenyl ring—designated as ortho (position 2), meta (position 3), or para (position 4)—is a critical factor that dictates the molecule's three-dimensional shape and electronic distribution. quora.comwikipedia.org These positional isomers can exhibit vastly different pharmacological profiles.

In many classes of enzyme inhibitors, para-substitution is often favored, leading to greater activity compared to meta or ortho substitution. nih.gov This preference is typically because the para position extends into a specific sub-pocket of the binding site, allowing for favorable interactions without causing steric clashes. masterorganicchemistry.com For example, in certain quinazoline (B50416) derivatives, a meta substitution on an aniline (B41778) ring with a chloro-substituent was found to significantly increase inhibitory activity toward specific kinases. mdpi.com In contrast, for a series of rhodanine-based inhibitors, a halogen substituent in the ortho position of the benzene (B151609) ring led to decreased potency, while substitution at the meta position produced the most potent inhibitor in the series. acs.org

The electronic nature of the substituent also plays a role in conjunction with its position. Electron-donating groups (e.g., hydroxyl, alkyl) and electron-withdrawing groups (e.g., nitro, nitrile) direct the electronic density of the ring in different ways, which can affect binding. wikipedia.orgmasterorganicchemistry.com However, in some cases, the position of the substituent has been found to be more critical than its electronic properties. nih.gov

Stereochemical Requirements of the D-Serine Backbone for Activity

Stereochemistry is a crucial aspect of pharmacology, as biological systems, particularly enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity. The activity of O-(4-Chlorophenyl)-D-serine is intrinsically linked to the D-configuration of its serine backbone.

In biological systems, amino acids predominantly exist in the L-configuration. The presence of a D-amino acid, such as D-serine, is less common but serves specific and vital roles, for instance, D-serine acts as a co-agonist at NMDA receptors in the brain. mdpi.com The stereochemical arrangement of a molecule determines its three-dimensional structure, which must be complementary to its biological target to elicit a response. youtube.com

For many enzymes and receptors, the corresponding L-enantiomer of a D-amino acid-based compound is often significantly less active or completely inactive. This is because the spatial orientation of the key functional groups (the amino group, the carboxyl group, and the side chain) in the L-isomer does not align correctly with the binding site's complementary residues. biorxiv.org For example, research on serine racemase, the enzyme that converts L-serine to D-serine, highlights the stereospecificity of such enzymes. science.gov While direct comparative studies on the L-isomer of O-(4-Chlorophenyl)-D-serine are not widely detailed in the provided search context, the principle of stereospecificity is a cornerstone of pharmacology. It is well-established that the D-configuration is essential for the activity of many compounds that target systems evolved to interact with D-amino acids. mdpi.combiorxiv.org

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate and rationalize the structure-activity relationships of drug candidates at a molecular level. Techniques like molecular docking, molecular dynamics simulations, and QSAR modeling offer insights that can guide the design of more potent and selective analogues.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. scielo.brdovepress.com This technique allows researchers to visualize the binding mode of compounds like O-(4-Chlorophenyl)-D-serine within the active site of its target enzyme or receptor. Docking studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, between the ligand and specific amino acid residues. scielo.brmdpi.com For example, docking analyses of similar compounds have shown that a 4-chlorophenyl group can fit into a hydrophobic pocket, while other parts of the molecule form hydrogen bonds with key residues. mdpi.comresearchgate.net

Table 2: Potential Key Interactions for O-(4-Chlorophenyl)-D-serine Identified via Molecular Modeling Note: This table is a hypothetical representation based on common interactions for similar compounds.

| Interacting Residue (Example) | Interaction Type | Moiety of O-(4-Chlorophenyl)-D-serine Involved |

| Arginine | Pi-Cation / Hydrogen Bond | Phenyl Ring / Carboxyl Group |

| Leucine/Valine | Hydrophobic | 4-Chlorophenyl Group |

| Aspartate/Glutamate (B1630785) | Hydrogen Bond / Salt Bridge | Amino Group |

| Serine/Threonine | Hydrogen Bond | Carboxyl or Amino Group |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. scirp.orgresearchgate.netnih.gov The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. scirp.org

In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for a set of analogues. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed activity (e.g., IC50 values). nih.govmui.ac.ir

A successful QSAR model can be used to:

Predict the activity of new, unsynthesized compounds. nih.gov

Identify which molecular properties are most important for biological efficacy. nih.gov

Guide the optimization of lead compounds by suggesting modifications that are likely to improve activity. ijpsonline.com

For example, a QSAR model might reveal that high biological activity is correlated with a specific range of molecular polarizability and a low value for a particular steric descriptor, indicating that bulky substituents are detrimental. mui.ac.ir These models provide a quantitative framework for understanding the SAR data and making informed decisions in the drug design process. nih.govmdpi.com

Analytical and Bioanalytical Methodologies for O 4 Chlorophenyl D Serine Quantification and Detection

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of O-(4-Chlorophenyl)-D-serine, enabling its separation from its L-enantiomer and other matrix components. Both high-performance liquid chromatography and gas chromatography offer robust solutions, particularly when adapted for chiral analysis.

Direct enantiomeric separation of O-(4-Chlorophenyl)-D-serine can be achieved using HPLC equipped with a chiral stationary phase (CSP). This approach, often coupled with mass spectrometry (LC-MS), allows for the separation of underivatized enantiomers, streamlining sample preparation. sigmaaldrich.com CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Several types of CSPs are suitable for the separation of amino acid enantiomers and their derivatives:

Crown Ether-Based CSPs: These are particularly effective for separating primary amino acids. nih.gov Chiral crown ethers bonded to silica can resolve the enantiomers of various proteinogenic amino acids, typically with the D-enantiomer eluting first. nih.govnih.gov Fast separations, often under two minutes, can be achieved using shorter columns packed with smaller particles. nih.gov

Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin are well-suited for resolving underivatized amino acids. sigmaaldrich.com They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com

Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic CSPs have been developed for the direct stereo-selective resolution of amino acids and small peptides. chiraltech.com These columns operate via a double ion-pairing mechanism and are compatible with LC-MS friendly mobile phases, typically consisting of methanol with a low percentage of water. chiraltech.com

Table 1: HPLC Chiral Stationary Phases for Amino Acid Enantioseparation

| CSP Type | Chiral Selector Example | Typical Mobile Phase Constituents | Key Features |

|---|---|---|---|

| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Acetonitrile, Water, Trifluoroacetic Acid (TFA) | Excellent for primary amines; fast separations achievable. nih.govnih.gov |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol, Water, Acetic Acid, Triethylamine | Broad applicability for polar and ionic compounds; compatible with diverse mobile phases. sigmaaldrich.com |

| Zwitterionic | Cinchona Alkaloid Derivative | Methanol, Water, Acetic Acid, Ammonia | Suitable for amino acids and small peptides; LC-MS compatible. chiraltech.com |

| Polysaccharide-Based | Cellulose/Amylose Derivatives | Hexane, Isopropanol, Ethanol | Broad enantiorecognition but often used for derivatized, less polar analytes. sigmaaldrich.com |

Gas chromatography is a powerful technique for isomeric analysis, offering high resolution, but it requires that the analyte be volatile and thermally stable. Due to the polar nature of O-(4-Chlorophenyl)-D-serine, derivatization is a mandatory step prior to GC-MS analysis. sigmaaldrich.com The goal of derivatization is to replace active hydrogens on the amine and carboxylic acid groups with nonpolar moieties, thereby increasing volatility. sigmaaldrich.comsigmaaldrich.com

A common two-step derivatization procedure involves:

Esterification: The carboxylic acid group is converted to an ester, for example, by heating with methanolic HCl to form a methyl ester. sigmaaldrich.com

Acylation: The amino group is blocked, typically by reaction with an anhydride like trifluoroacetic anhydride (TFAA) or acetic anhydride. sigmaaldrich.com

Alternatively, silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize both the amine and carboxyl groups simultaneously, forming tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture than traditional trimethylsilyl (TMS) derivatives. sigmaaldrich.comnist.gov

Once derivatized, the enantiomers are separated on a chiral capillary column. Cyclodextrin-based CSPs, such as those derivatized with trifluoroacetyl groups, are frequently used for this purpose. sigmaaldrich.com The separation is then coupled with mass spectrometry for detection and quantification, where the mass spectrometer can identify characteristic fragments of the derivatized analyte. researchgate.netnih.gov

Table 2: Typical GC-MS Parameters for Chiral Amino Acid Analysis

| Parameter | Description | Example |

|---|

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass spectrometry is an indispensable tool for confirming the molecular structure of O-(4-Chlorophenyl)-D-serine and for identifying its potential metabolites in biological systems. ijpras.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides high sensitivity and selectivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of its elemental composition with high confidence. nih.gov This is a crucial first step in structural confirmation.

For structural elucidation and metabolite identification, tandem mass spectrometry (MS/MS) is employed. ijpras.com In this technique, the precursor ion corresponding to the analyte is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.govresearchgate.net The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For O-(4-Chlorophenyl)-D-serine, expected fragmentation pathways would involve:

Loss of the carboxyl group: A characteristic fragmentation for amino acids is the neutral loss of COOH (45 Da) or CO₂ (44 Da). researchgate.net

Cleavage of the ether bond: Fragmentation could occur at the C-O bond connecting the serine moiety to the chlorophenyl ring.

Fragmentation of the serine backbone: Cleavages along the amino acid backbone can produce characteristic a, b, c and x, y, z ions, similar to peptide fragmentation. mdpi.com

Losses from the aromatic ring: Fragmentation of the 4-chlorophenyl group.

Metabolite identification relies on detecting mass shifts from the parent drug. youtube.com Common metabolic transformations include hydroxylation (+16 Da), demethylation (-14 Da, if applicable), or conjugation with glucuronic acid or sulfate. By comparing the MS/MS fragmentation pattern of a suspected metabolite with that of the parent compound, the site of modification can often be determined. ijpras.comnih.gov

Derivatization Strategies for Enhanced Detection and Chiral Resolution

Derivatization can be employed not only to enable GC analysis but also to facilitate chiral separation on standard achiral columns and to enhance detection sensitivity in HPLC. This "indirect" approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated on conventional reversed-phase columns (e.g., C18). nih.gov

Many CDAs contain a chromophore or fluorophore, which significantly improves the limits of detection and quantification, making them suitable for trace analysis in biological fluids. nih.gov

Key chiral derivatizing agents applicable to O-(4-Chlorophenyl)-D-serine include:

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine group of amino acids to form stable diastereomeric derivatives with strong UV absorbance. nih.govnih.gov It is widely used for assigning the stereochemistry of amino acids. nih.gov

o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov When a chiral thiol such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) is used, diastereomeric products are formed that can be readily separated and quantified. researchgate.netresearchgate.net

9-Fluorenylmethyl-Chloroformate (FMOC-Cl): This reagent reacts with amines to form stable, UV-active derivatives. It is commonly used for the pre-column derivatization of amino acids for RP-HPLC analysis.

Other Reagents: Agents like 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are also effective for creating diastereomers suitable for LC-MS analysis. nih.gov

Table 3: Chiral Derivatizing Agents (CDAs) for Indirect Enantioseparation

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Key Features |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary Amine | Forms stable diastereomers; strong UV absorbance. nih.gov |

| o-Phthalaldehyde + N-acetyl-L-cysteine | OPA/NAC | Primary Amine | Forms highly fluorescent diastereomers; rapid reaction. nih.gov |

| o-Phthalaldehyde + N-tert-butyloxycarbonyl-L-cysteine | OPA/Boc-L-Cys | Primary Amine | Widely used for creating fluorescent diastereomers for RP-HPLC. researchgate.netresearchgate.net |

| 9-Fluorenylmethyl-Chloroformate | FMOC-Cl | Primary Amine | Forms stable, UV-active derivatives. |

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the unambiguous structural elucidation of O-(4-Chlorophenyl)-D-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons. The aromatic protons on the 4-chlorophenyl ring would likely appear as two doublets (an AA'BB' system) in the aromatic region (~7.0-7.5 ppm). The three protons on the serine backbone (α-CH and β-CH₂) would appear as a characteristic multiplet pattern, typically between 3.5 and 4.5 ppm. Exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups would also be present.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. Expected signals include those for the six carbons of the chlorophenyl ring, with the carbon bearing the chlorine and the carbon attached to the ether oxygen having distinct chemical shifts. The three carbons of the serine moiety (carbonyl, α-carbon, β-carbon) would also be clearly identifiable in their respective chemical shift regions (~170-175 ppm for C=O, ~55-60 ppm for Cα, and ~65-70 ppm for Cβ).

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of O-(4--Chlorophenyl)-D-serine would be expected to display several key absorption bands.

Table 4: Predicted Spectroscopic Features for O-(4-Chlorophenyl)-D-serine

| Technique | Feature | Predicted Position/Region | Functional Group Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0 - 7.5 ppm | C-H on chlorophenyl ring |

| Serine Backbone Protons | ~3.5 - 4.5 ppm | α-CH and β-CH₂ | |

| ¹³C NMR | Carbonyl Carbon | ~170 - 175 ppm | -COOH |

| Aromatic Carbons | ~115 - 160 ppm | C atoms of chlorophenyl ring | |

| Serine Backbone Carbons | ~55 - 70 ppm | α-C and β-C | |

| IR | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Carboxylic Acid |

| N-H Stretch | 3200 - 3500 cm⁻¹ | Primary Amine | |

| C=O Stretch | 1700 - 1750 cm⁻¹ | Carboxylic Acid | |

| C-O Stretch | 1200 - 1300 cm⁻¹ | Aryl Ether | |

| C-Cl Stretch | 1000 - 1100 cm⁻¹ | Aryl Chloride |

Following a comprehensive search for scholarly articles and preclinical data specifically on the chemical compound “O-(4-Chlorophenyl)-D-serine,” it has been determined that there is insufficient publicly available scientific literature to construct the detailed article as requested. The research findings necessary to populate the specific subsections of the provided outline—covering in vitro cellular models and in vivo animal models—are not available for this particular compound.

The executed searches consistently yielded results for the related but distinct compound D-serine . While there is extensive research on D-serine's role in neurophysiology and its use in various preclinical models, this information does not pertain to O-(4-Chlorophenyl)-D-serine.

Therefore, to adhere to the strict instructions of focusing solely on "O-(4-Chlorophenyl)-D-serine" and to maintain scientific accuracy without fabricating information, the requested article cannot be generated at this time. Further research on this specific compound would be required before a comprehensive preclinical overview could be written.

Based on the information available, a specific discussion of preclinical research models for studying the general metabolic and cellular processes of O-(4-Chlorophenyl)-D-serine cannot be provided. The existing body of research primarily focuses on the broader roles of D-serine and serine in various biological systems.

Preclinical Research Models for O 4 Chlorophenyl D Serine Studies

Models for Studying General Metabolic and Cellular Processes

Comprehensive studies detailing the effects of O-(4-Chlorophenyl)-D-serine on general metabolic and cellular processes in preclinical models are not extensively available in the current scientific literature. Research has largely centered on the parent compound, D-serine, and its precursor, L-serine, to elucidate their fundamental roles in cellular metabolism.

In general, studies on serine metabolism utilize a variety of preclinical models to investigate its multifaceted functions. Serine is recognized as a central player in numerous biosynthetic pathways, contributing to the synthesis of proteins, other amino acids like cysteine and glycine (B1666218), and lipids such as sphingolipids and phospholipids. nih.gov Furthermore, it is a key source of one-carbon units essential for the synthesis of nucleotides (purines and thymidylate), which are vital for DNA and RNA production. nih.gov

The investigation of D-serine metabolism often involves models that explore its synthesis from L-serine by the enzyme serine racemase (SRR) and its degradation by D-amino acid oxidase (DAAO). nih.govnih.gov These studies are crucial for understanding the regulation of D-serine levels in various tissues.

In Vitro Models:

Cell line models are instrumental in dissecting the cellular and metabolic effects of serine and its analogs. For instance, the human neuroblastoma cell line SH-SY5Y has been employed to study the transport mechanisms of D-serine. nih.gov Such models allow for the detailed characterization of transporters like ASCT-1 and ASCT-2, which are involved in D-serine uptake. nih.gov

The metabolic impact of serine is also extensively studied in cancer cell lines. Many cancer cells exhibit a high demand for serine to support rapid proliferation. nih.govresearchgate.net In these models, researchers can investigate how serine contributes to biomass production and cellular redox balance.

In Vivo Models:

Animal models, particularly rodents, are essential for understanding the systemic effects of altered serine metabolism. Knockout mouse models, such as those lacking the serine racemase (Srr) gene, have been pivotal in demonstrating the role of SRR as the primary enzyme for D-serine production in the forebrain. nih.gov These models have shown significantly lower levels of D-serine in brain regions like the frontal cortex, hippocampus, and striatum of Srr-knockout mice compared to wild-type mice. nih.gov

Studies using animal models also investigate the distribution and metabolism of D-serine in peripheral organs. For example, research has shown that D-serine levels are significantly lower in the kidney, testis, and muscle of Srr-knockout mice. nih.gov

While these models provide a foundational understanding of serine and D-serine metabolism, specific data on how the 4-chlorophenyl modification in O-(4-Chlorophenyl)-D-serine influences these metabolic and cellular processes is not available. Further research using similar in vitro and in vivo models would be necessary to elucidate the specific metabolic fate and cellular effects of this particular compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.